

# A Comparative Guide to the Biological Activity of Novel Pyrazole Compounds

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## Compound of Interest

Compound Name: 4-chloro-5-phenyl-1H-pyrazol-3-amine

Cat. No.: B1299852

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For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of novel pyrazole compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data from recent studies to aid researchers in their drug discovery and development endeavors.

## Anticancer Activity

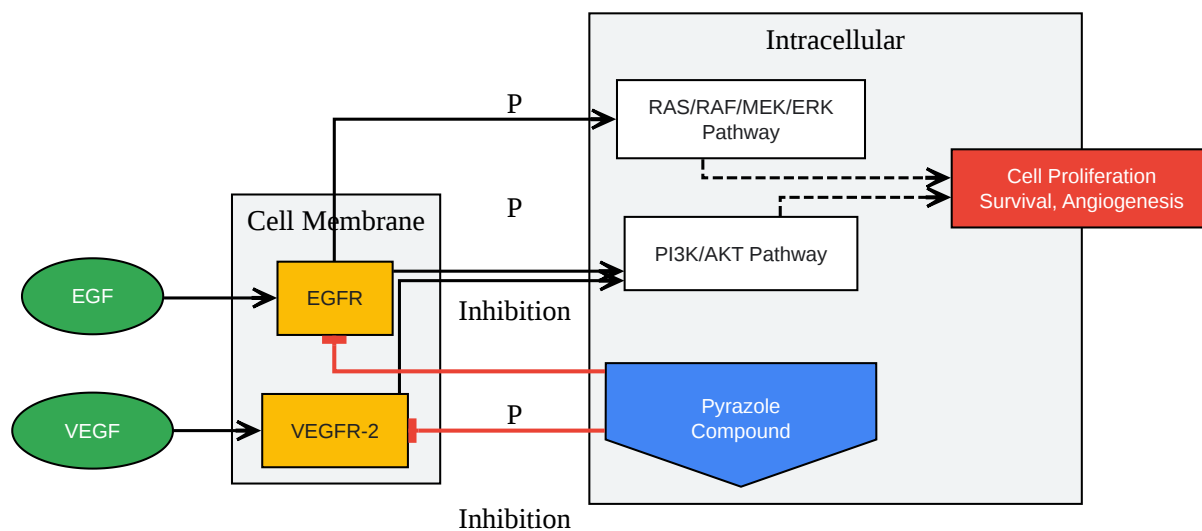
Pyrazole derivatives have emerged as promising anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.<sup>[1][2][3]</sup> Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer efficacy of these compounds.<sup>[1][2]</sup>

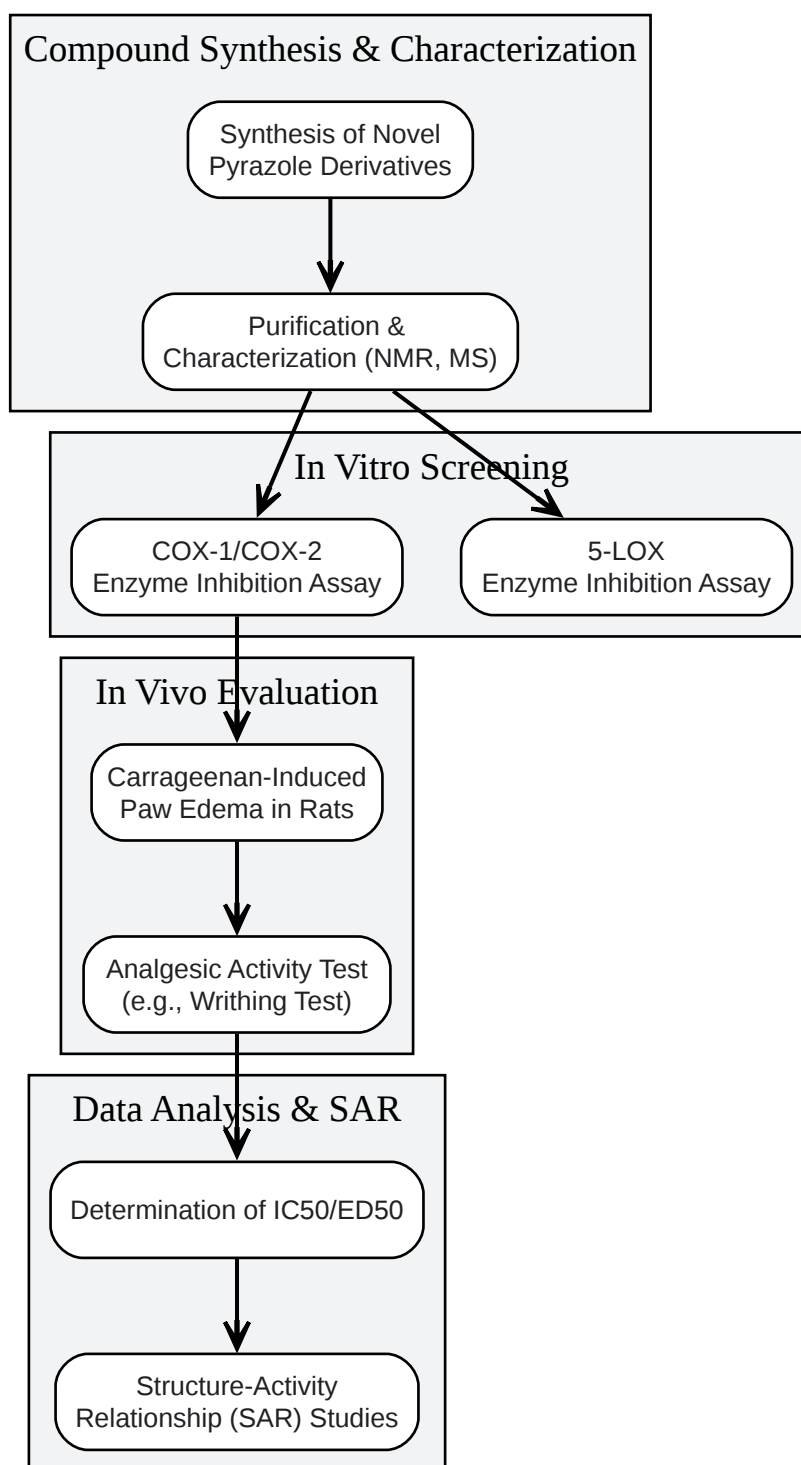
Comparative Anticancer Activity of Novel Pyrazole Derivatives

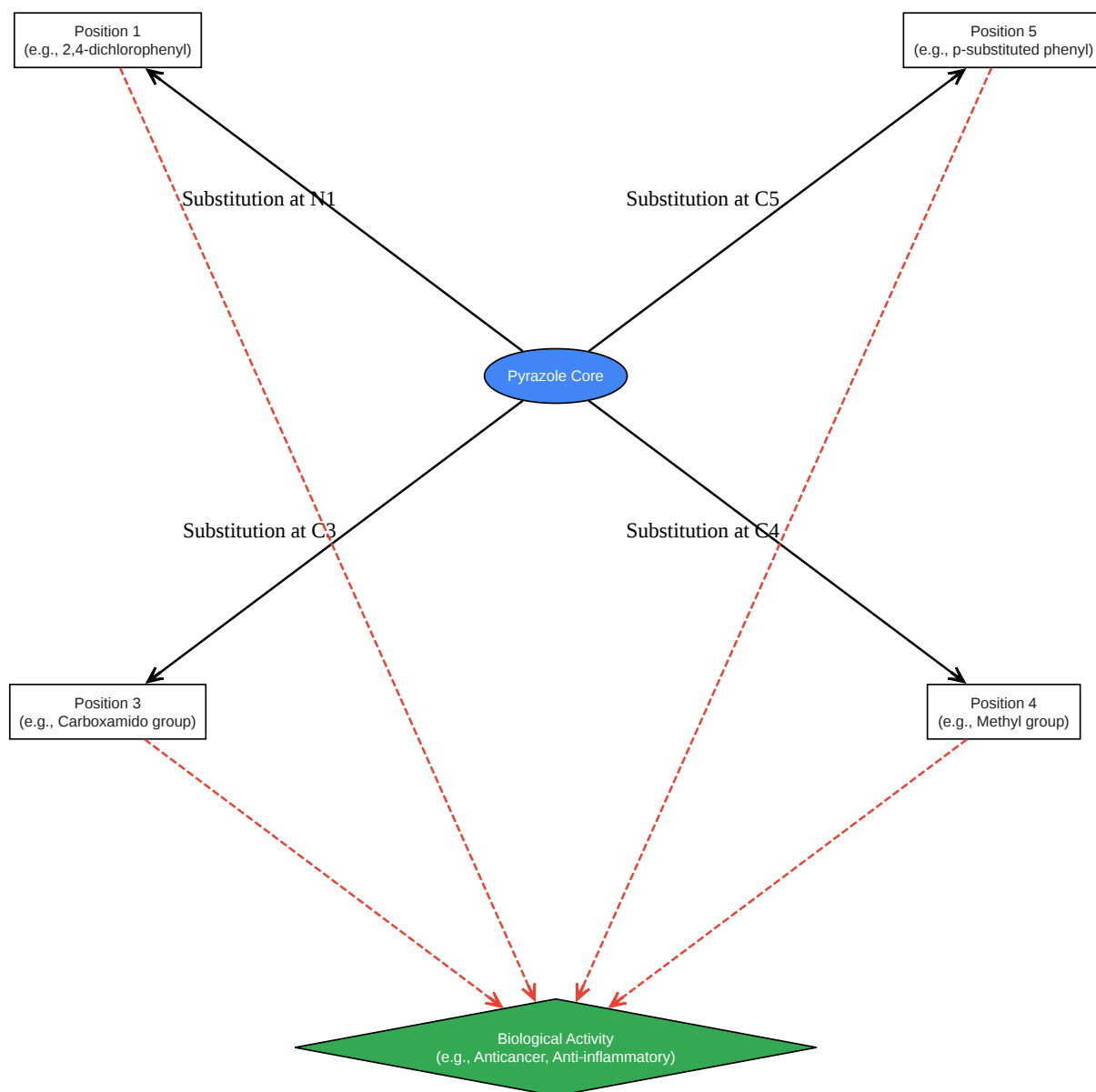
Compound ID	Target Cell Line(s)	IC50 (μM)	Key Structural Features / Mechanism of Action	Reference
Compound 2	MCF-7, HepG2	6.57 (MCF-7), 8.86 (HepG2)	Pyrazole-thiophene hybrid, potent EGFR inhibitor.[1]	[1]
Compound 8	MCF-7	8.08	Selective for MCF-7.[1]	[1]
Compound 14	MCF-7, HepG2	12.94 (MCF-7), 19.59 (HepG2)	Dual activity, induces G0/G1 cell-cycle arrest and apoptosis in MCF-7 cells.[1]	[1]
Compound 59	HepG2	2	Polysubstituted pyrazole, binds to the minor groove of DNA.[2]	[2]
Compound 27	MCF-7	16.50	Pyrazolone-pyrazole derivative, potent VEGFR-2 inhibitor (IC50 = 828.23 nM).[2]	[2]
Compound 41	MCF-7, HepG2	1.937 μg/mL (MCF-7), 3.695 μg/mL (HepG2)	Pyrazolo[4,3-c]pyridine derivative.[2]	[2]
Compound 161b	A-549	3.22	Pyrazole-containing imide derivative.[4]	[4]

Compound 10	Lungs Cancer Cell Lines	2.2	Potent activity and EGFR binding affinity (IC50 = 0.97 $\mu$ M). Induces G2/M phase arrest and apoptosis.[5]	[5]
Pyrazolo[3,4-d]pyrimidine derivative 49	Not Specified	IC50 < 10 $\mu$ M		[6]
Pyrazole benzamide derivatives	HCT-116, MCF-7	7.74-82.49 $\mu$ g/mL (HCT-116), 4.98-92.62 $\mu$ g/mL (MCF-7)	Compared to Doxorubicin (IC50 5.23 and 4.17 $\mu$ g/mL, respectively).[5]	[5]

Signaling Pathway: EGFR/VEGFR-2 Inhibition by Pyrazole Derivatives







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